molecular formula C10H12F3NO2 B14864475 Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B14864475
M. Wt: 235.20 g/mol
InChI Key: UYMYBXGDIXBFCE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is an organic compound that features a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of a pyrrole derivative with a trifluoromethylating agent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . The reaction conditions often include a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

tert-butyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H12F3NO2/c1-9(2,3)16-8(15)6-4-14-5-7(6)10(11,12)13/h4-5,14H,1-3H3

InChI Key

UYMYBXGDIXBFCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC=C1C(F)(F)F

Origin of Product

United States

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